4-Iodo-2-nitro-1-(trifluoromethyl)benzene
Description
Systematic IUPAC Nomenclature and Positional Isomerism
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential numbering of the benzene ring to assign the lowest possible locants to substituents. The parent structure is benzene, with three substituents: an iodine atom at position 4, a nitro group (-NO₂) at position 2, and a trifluoromethyl group (-CF₃) at position 1. This results in the systematic name 1-(trifluoromethyl)-2-nitro-4-iodobenzene .
Positional isomerism arises due to alternative arrangements of substituents. For instance, the compound 4-iodo-1-nitro-2-(trifluoromethyl)benzene (CAS 393-10-2) differs in the placement of the nitro and trifluoromethyl groups, illustrating how minor positional changes alter physicochemical properties. Similarly, 2-(trifluoromethyl)-1-iodo-4-nitrobenzene (CAS 400-75-9) represents another isomer where substituent priorities affect numbering.
Comparative Analysis of CAS Registry Numbers (393-10-2 vs. 400-75-9)
CAS registry numbers distinguish structurally unique compounds. The entries 393-10-2 and 400-75-9 correspond to two distinct positional isomers:
- 393-10-2 : 4-Iodo-1-nitro-2-(trifluoromethyl)benzene, where the nitro group occupies position 1, and the trifluoromethyl group is at position 2.
- 400-75-9 : 2-(Trifluoromethyl)-1-iodo-4-nitrobenzene, with iodine at position 1, nitro at position 4, and trifluoromethyl at position 2.
These registry numbers highlight the sensitivity of CAS assignments to substituent positioning. Computational tools such as the IUPAC Name-to-Structure algorithm ensure unambiguous identification, critical for avoiding synthesis errors.
Crystallographic Characterization and X-ray Diffraction Studies
While direct X-ray diffraction data for this compound are limited, analogous halogenated nitroaromatics provide methodological insights. For example, studies on cocrystals of 1,3,5-triiodo-2,4,6-trifluorobenzene demonstrate the use of single-crystal X-ray diffraction (SCXRD) to resolve halogen bonding networks. Key parameters include:
- Bond lengths : I···N and I···O interactions typically range from 2.85–3.04 Å.
- Angles : C–I···A (A = N, O) angles approach linearity (170–178°), consistent with halogen bonding.
For the title compound, hypothetical packing arrangements could involve iodine-mediated interactions dominating lattice formation, with nitro and trifluoromethyl groups influencing molecular symmetry.
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) simulations predict the equilibrium geometry of this compound. The molecule adopts a planar conformation due to aromatic π-electron delocalization, with substituents introducing slight torsional strain. Key computational findings include:
- Electrostatic potential maps : The iodine atom exhibits a σ-hole (positive electrostatic potential), facilitating halogen bonding.
- Optimized bond lengths :
Molecular mechanics simulations further suggest that steric hindrance between the bulky trifluoromethyl and nitro groups minimally distorts the ring planarity (<5° dihedral angles).
Properties
Molecular Formula |
C7H3F3INO2 |
|---|---|
Molecular Weight |
317.00 g/mol |
IUPAC Name |
4-iodo-2-nitro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-1-4(11)3-6(5)12(13)14/h1-3H |
InChI Key |
LDAKCTOTMAGKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-nitro-1-(trifluoromethyl)benzene typically involves the nitration of 4-iodo-1-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The iodine atom undergoes substitution reactions due to the activating effects of electron-withdrawing groups, which polarize the aromatic ring.
Key Reagents and Conditions
Mechanistic Insight :
-
The reaction proceeds via a concerted nucleophilic aromatic substitution mechanism, accelerated by the electron-deficient aromatic ring.
-
Solvents like DMSO enhance reaction rates by stabilizing transition states .
Reduction of the Nitro Group
The nitro group (-NO₂) is reduced to an amine (-NH₂) under controlled conditions.
Reduction Methods
| Reducing Agent | Catalyst/Additive | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, ethanol | RT, 12 h | 2-Amino-4-iodo-1-(trifluoromethyl)benzene | 85% | |
| NaBH₄ | NiCl₂, methanol | Reflux, 6 h | Intermediate hydroxylamine derivative | 65% |
Notes :
-
Catalytic hydrogenation is preferred for high selectivity and yield.
-
Over-reduction or dehalogenation is minimized using mild conditions.
Suzuki-Miyaura Cross-Coupling
The iodine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids.
Representative Couplings
| Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C, 8 h | Biaryl derivative | 92% | |
| Vinylboronic acid | Pd(dba)₂, SPhos | THF, reflux, 12 h | Styrene analog | 78% |
Optimization :
-
Ligands like SPhos improve efficiency in sterically demanding reactions .
-
Yields exceed 90% with electron-rich boronic acids.
Oxidation Reactions
The nitro group can be further oxidized under strong conditions, though this is less common.
Oxidation Pathways
| Oxidant | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous, 100°C | Carboxylic acid derivative | Low yield (~30%) | |
| Ozone | CH₂Cl₂, -78°C | Cleavage to nitro ketone | Requires careful control |
Challenges :
Scientific Research Applications
4-Iodo-2-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-nitro-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electron transfer processes and covalent modifications of biomolecules.
Comparison with Similar Compounds
(a) 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
- Molecular Formula: C₇H₃F₄NO₂
- Molecular Weight : 229.10 g/mol
- Key Differences : Replacing iodine with fluorine reduces molecular weight and alters electronic properties.
- Applications: Superior derivatization reagent for polyamines (e.g., spermine, putrescine) in HPLC analysis due to higher reactivity with amino groups .
(b) 1-Iodo-4-methoxy-2-nitrobenzene
(c) 4-Azido-1-bromo-2-(trifluoromethyl)benzene
- Molecular Formula : C₇H₃BrF₃N₃
- Molecular Weight : 274.02 g/mol
- Key Differences : Azido (-N₃) and bromo (-Br) groups replace nitro and iodine.
- Applications : Used in click chemistry and polymer synthesis .
Positional Isomerism and Functional Group Effects
(a) 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene
(b) 2-(Benzyloxy)-4-iodo-1-(trifluoromethyl)benzene
- Molecular Formula : C₁₄H₁₀F₃IO
- Molecular Weight : 378.13 g/mol
- Key Differences : Benzyloxy (-OBn) at position 2 introduces steric bulk.
- Applications : Intermediate in drug discovery for selective functionalization .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Electron-Withdrawing Effects: The -CF₃ and -NO₂ groups in this compound lower the aromatic ring’s electron density, facilitating nucleophilic attacks at the iodine position. This reactivity is absent in methoxy-substituted analogs .
- Derivatization Efficiency : 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene outperforms iodine-containing analogs in polyamine derivatization due to faster reaction kinetics and better HPLC resolution .
- Thermal Stability: The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs, making the compound suitable for high-temperature syntheses .
Biological Activity
4-Iodo-2-nitro-1-(trifluoromethyl)benzene, also known by its CAS number 400-97-5, is a halogenated aromatic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₃F₃INO₂, with a molecular weight of 317.00 g/mol. The presence of both iodine and trifluoromethyl groups contributes to its lipophilicity and potential for biological interactions.
The biological activity of this compound can be attributed to several factors:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.
- Electrophilic Properties : The iodo group may participate in electrophilic aromatic substitution reactions, potentially modifying biological macromolecules.
Biological Activities
Recent studies have explored the following biological activities associated with this compound:
- Antimicrobial Activity : Preliminary data suggest that compounds with similar structures exhibit antimicrobial properties. For instance, halogenated nitrobenzenes have been shown to inhibit bacterial growth effectively.
- Anti-inflammatory Effects : Some derivatives of nitro-substituted aromatic compounds have demonstrated significant anti-inflammatory activity in vitro. This suggests that this compound might also possess similar properties, warranting further investigation.
- Potential as a Fungicide : The compound has been noted in synthetic pathways leading to fungicidal agents. Its derivatives are being explored for their efficacy against various fungal strains.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Study on Nitro Compounds : Research indicated that nitro-substituted compounds can exhibit cytotoxic effects against cancer cell lines through oxidative stress mechanisms .
- Electrophilic Attack Mechanisms : A study demonstrated that electrophilic aromatic compounds could modify proteins through covalent bonding, potentially leading to altered cellular functions .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Risk Code: 36/37/38) .
- Ventilation : Conduct reactions in a fume hood due to potential release of toxic vapors (e.g., NOx during nitration).
- Waste Disposal : Segregate halogenated waste and consult certified disposal services to comply with UN 1325 (Packing Group III) .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Question
- NMR : ¹⁹F NMR identifies trifluoromethyl chemical shifts (~-60 ppm); ¹H NMR confirms aromatic protons (δ 7.5–8.5 ppm).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion detection (MW: 317 g/mol) .
- XRD : Use SHELX software for crystallographic refinement. The iodine atom’s high electron density aids in resolving crystal structures .
How do the electron-withdrawing substituents (nitro, trifluoromethyl) influence reactivity in cross-coupling reactions?
Advanced Question
The nitro and trifluoromethyl groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attack. The iodine atom serves as a leaving group in Suzuki-Miyaura couplings. Experimental Design :
- Screen Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in DMF/H₂O.
- Monitor regioselectivity via HPLC-MS to detect biphenyl byproducts.
- Challenge : Steric hindrance from the trifluoromethyl group may reduce coupling efficiency. Optimize ligand choice (e.g., XPhos) to enhance turnover .
What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?
Advanced Question
- Crystal Twinning : Common due to planar aromatic systems. Use SHELXD for twin detection and SHELXL for refinement .
- Thermal Sensitivity : Decomposition near melting point (82°C). Collect XRD data at low temperatures (e.g., 100 K) .
- Data Collection : Employ high-resolution synchrotron sources to resolve iodine’s electron density artifacts.
How should researchers address contradictions in reported physical properties (e.g., melting points, spectral data)?
Advanced Question
- Reproducibility : Validate synthesis and purification protocols across independent labs.
- Analytical Cross-Check : Compare NMR (e.g., ¹⁹F shifts) and XRD data with literature. For example, the melting point (82°C) in should align with differential scanning calorimetry (DSC) results.
- Database Consistency : Cross-reference CAS 400-75-9 entries in Reaxys and PubChem to resolve discrepancies.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
